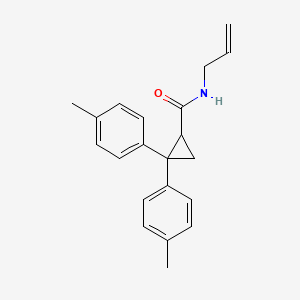
N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide (also known as BAM) is a cyclopropane-based compound that has gained attention in recent years due to its potential applications in scientific research. BAM is a highly versatile compound that can be synthesized using a variety of methods, and its unique structure allows it to interact with biological systems in a variety of ways. In
作用机制
BAM's mechanism of action is not fully understood, but it is believed to involve the binding of BAM to proteins and other biological molecules. BAM's unique structure allows it to interact with biological systems in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
BAM has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the inhibition of enzyme activity, and the modulation of ion channel activity. These effects make BAM a promising tool for studying a variety of biological processes.
实验室实验的优点和局限性
One of the main advantages of using BAM in lab experiments is its versatility. BAM can be used in a variety of assays and experiments, and its unique structure allows it to interact with biological systems in a variety of ways. However, one limitation of BAM is its cost. BAM is a relatively expensive compound, which can limit its use in certain experiments.
未来方向
There are many potential future directions for BAM research. One area of interest is the development of new synthetic methods for BAM that are more cost-effective and environmentally friendly. Another area of interest is the development of new applications for BAM, such as its use in drug discovery and development. Additionally, there is potential for the use of BAM in medical imaging and diagnostics, as its fluorescence properties make it an excellent tool for visualizing biological processes in real-time.
Conclusion:
In conclusion, N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is a highly versatile compound with many potential applications in scientific research. Its unique structure allows it to interact with biological systems in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time. While there are limitations to its use, such as its cost, there is significant potential for future research and development in the field of BAM.
合成方法
BAM can be synthesized using a variety of methods, including the reaction of 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid with allylamine. Another method involves the reaction of 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with allylamine. These methods have been shown to yield high-quality BAM with good yields.
科学研究应用
BAM has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of BAM as a probe for studying protein-ligand interactions. BAM's unique structure allows it to bind to proteins in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time.
属性
IUPAC Name |
2,2-bis(4-methylphenyl)-N-prop-2-enylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-4-13-22-20(23)19-14-21(19,17-9-5-15(2)6-10-17)18-11-7-16(3)8-12-18/h4-12,19H,1,13-14H2,2-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMVOIOBRDCWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC=C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

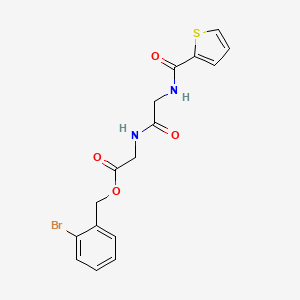
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
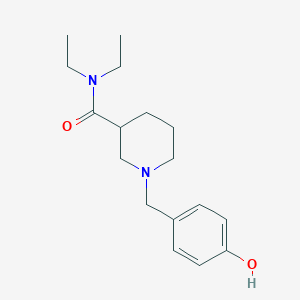
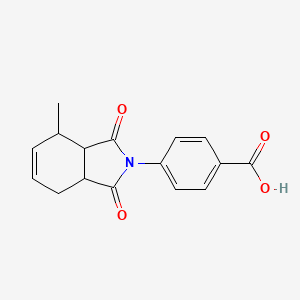
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5234908.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)
![1-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5234916.png)

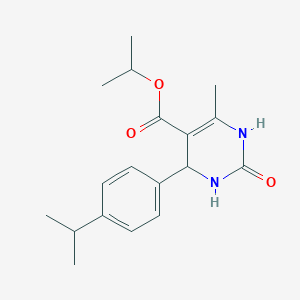
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5234927.png)

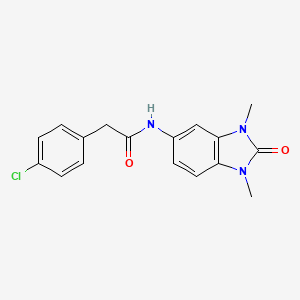
![(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)